N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a synthetic organic compound belonging to the class of thienopyrazole carboxamides. This molecule combines a thienopyrazole core with substituted pyrazole and carboxamide groups. It has garnered interest in scientific research due to its potential biological activities, particularly as a potential inhibitor of c-Met, a receptor tyrosine kinase implicated in human cancers [].
The synthesis of N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide (referred to as compound 17 or AMG 458 in the source) is detailed in the paper "Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)" []. The synthesis involves a multistep process starting with pyrazolones bearing an N-1 pendent hydroxyalkyl side chain. Blocking a metabolic hot spot in these initial compounds led to the discovery of compound 17. The exact steps and conditions for its synthesis are not explicitly described in the provided abstract.
The paper describing the discovery of N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide does not provide detailed information on its molecular structure analysis []. Further investigations using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling could provide valuable insights into the spatial arrangement, bond lengths, bond angles, and electronic properties of the molecule.
N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide exhibits selective inhibition of c-Met over VEGFR2, another receptor tyrosine kinase involved in angiogenesis []. The mechanism of action likely involves competitive binding to the ATP-binding site of c-Met, hindering its kinase activity and downstream signaling pathways involved in tumor growth and survival.
The primary application of N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide described in the provided papers is as a potential c-Met inhibitor for cancer treatment []. In preclinical studies using mouse models, the compound significantly inhibited tumor growth in NIH3T3/TPR-Met and U-87 MG xenograft models without causing adverse effects on body weight [].
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 13765-95-2
CAS No.: 640241-33-4
CAS No.:
CAS No.: 591-81-1